Haloperidol decanoate is a long-acting ester prodrug of haloperidol, a butyrophenone antipsychotic. [] It is classified as a typical antipsychotic due to its primary mechanism of action involving dopamine receptor antagonism. Haloperidol decanoate is formulated as an oily solution for intramuscular injection, designed for slow release and sustained therapeutic levels of haloperidol in the body. This property makes it valuable in research settings for studying long-term effects of dopamine antagonism and its impact on various biological systems.
The mechanism of action of haloperidol decanoate is primarily attributed to its active metabolite, haloperidol. [] Haloperidol acts as a potent antagonist of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. [, , , ] This antagonistic action is believed to contribute to its antipsychotic effects by modulating dopaminergic neurotransmission in brain regions associated with mood, behavior, and cognition. [, , , ]
Haloperidol decanoate is a lipophilic compound, existing as a colorless to pale yellow oily solution. [] Its increased lipophilicity compared to haloperidol is crucial for its slow release from the intramuscular depot. [, ] This property enables sustained therapeutic levels of haloperidol in the plasma for an extended period, typically 4 weeks, after a single intramuscular injection. [, , , , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9